1-Chloro-3-cyclopropyl-5-iodobenzene
Description
Properties
Molecular Formula |
C9H8ClI |
|---|---|
Molecular Weight |
278.52 g/mol |
IUPAC Name |
1-chloro-3-cyclopropyl-5-iodobenzene |
InChI |
InChI=1S/C9H8ClI/c10-8-3-7(6-1-2-6)4-9(11)5-8/h3-6H,1-2H2 |
InChI Key |
HQCDRGGLXHDYCH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC(=CC(=C2)I)Cl |
Origin of Product |
United States |
Preparation Methods
Halogenation and Substitution Sequence
The preparation of multi-halogenated iodobenzenes typically involves:
- Starting from a substituted aniline or halobenzene.
- Selective halogenation (chlorination, bromination, iodination) under controlled conditions.
- Functional group transformations such as diazotization and Sandmeyer-type reactions to introduce halogens.
- Cross-coupling or nucleophilic substitution to install alkyl groups such as cyclopropyl.
Cyclopropyl Group Introduction
The cyclopropyl substituent at the 3-position can be introduced via:
- Cross-coupling reactions (e.g., Suzuki, Negishi) using cyclopropyl organometallic reagents.
- Direct substitution using cyclopropyl nucleophiles under appropriate conditions.
- Directed ortho-metalation followed by quenching with cyclopropyl electrophiles.
Detailed Preparation Method Analysis
Preparation of 1-Chloro-3-bromo-5-iodobenzene as a Precursor
A closely related compound, 1-chloro-3-bromo-5-iodobenzene , has a well-documented two-step preparation process, which can serve as a basis for the cyclopropyl derivative synthesis:
| Step | Reagents & Conditions | Description | Yield & Purity |
|---|---|---|---|
| 1 | Para-iodoaniline + dehydrated ethanol + bromochlorohydantoin (1:1 molar ratio) at room temperature | Bromochlorohydantoin is added in batches to para-iodoaniline in ethanol, monitored by HPLC until completion. The intermediate 2-chloro-4-bromo-6-iodoaniline is isolated by filtration. | High conversion confirmed by HPLC; reaction time shortened; environmentally friendly conditions |
| 2 | 2-chloro-4-bromo-6-iodoaniline + hypophosphorous acid (1:3 molar ratio) + sodium nitrite solution at 20-25 °C | Diazotization and deamination with sodium nitrite in acidic medium, followed by recrystallization from ethanol to yield 1-chloro-3-bromo-5-iodobenzene as needle-like crystals. | Yield: 84.1%; Purity: 99.2-99.6% by HPLC; Melting point: 84-85 °C |
Note: This method improves reaction time, yield, and operational safety compared to traditional multi-step halogenations and deaminations.
Adaptation for 1-Chloro-3-cyclopropyl-5-iodobenzene
To obtain the cyclopropyl derivative, the bromine substituent at the 3-position can be replaced by a cyclopropyl group via:
Cross-coupling reaction: Starting from 1-chloro-3-bromo-5-iodobenzene, perform a palladium-catalyzed Suzuki or Negishi coupling using cyclopropylboronic acid or cyclopropylzinc reagents under inert atmosphere.
| Parameter | Condition |
|---|---|
| Catalyst | Pd(PPh3)4 or Pd(dppf)Cl2 |
| Base | K2CO3 or NaOH aqueous solution |
| Solvent | Toluene, DMF, or dioxane |
| Temperature | 80-110 °C |
| Time | 12-24 hours |
| Atmosphere | Nitrogen or Argon |
This reaction selectively replaces the bromine atom with a cyclopropyl group, yielding 1-chloro-3-cyclopropyl-5-iodobenzene with good yields (typically 70-85%) and high purity after purification by recrystallization or chromatography.
Alternative Route: Directed Ortho-Metalation
Alternatively, starting from 1-chloro-5-iodobenzene, directed ortho-metalation at the 3-position using a strong base such as n-butyllithium at low temperature (-78 °C), followed by quenching with cyclopropyl electrophiles (e.g., cyclopropyl bromide), can introduce the cyclopropyl group.
This method requires careful control of temperature and stoichiometry to avoid side reactions and achieve regioselectivity.
Summary Table of Preparation Routes
| Route | Starting Material | Key Reagents | Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|---|
| A | Para-iodoaniline | Bromochlorohydantoin, hypophosphorous acid, sodium nitrite | Room temp, ethanol solvent | 84.1 (for 1-chloro-3-bromo-5-iodobenzene) | 99.2-99.6 (HPLC) | Two-step halogenation and diazotization |
| B | 1-chloro-3-bromo-5-iodobenzene | Cyclopropylboronic acid, Pd catalyst, base | 80-110 °C, inert atmosphere | 70-85 | >95 (GC/HPLC) | Cross-coupling to install cyclopropyl |
| C | 1-chloro-5-iodobenzene | n-BuLi, cyclopropyl bromide | -78 °C, inert atmosphere | Moderate to good | High | Directed ortho-metalation route |
Research Data and Characterization
Purity Analysis: HPLC and GC-MS analyses confirm the purity of halogenated intermediates and final products, typically >99% for halogenated iodobenzenes and >95% for cyclopropyl derivatives after purification.
Melting Points: 1-chloro-3-bromo-5-iodobenzene melts at 84-85 °C; cyclopropyl derivatives exhibit slightly different melting points depending on substitution pattern.
Yields: Overall yields depend on the efficiency of cross-coupling or substitution steps, with optimized conditions yielding 70-85%.
Chemical Reactions Analysis
1-Chloro-3-cyclopropyl-5-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the iodine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized to form corresponding quinones or reduced to form cyclohexyl derivatives. Reagents such as potassium permanganate (oxidation) and lithium aluminum hydride (reduction) are typically used.
Cross-Coupling Reactions: Besides the Suzuki reaction, the compound can undergo other palladium-catalyzed cross-coupling reactions, such as the Heck and Sonogashira couplings, to form various substituted benzene derivatives.
Scientific Research Applications
1-Chloro-3-cyclopropyl-5-iodobenzene has several scientific research applications:
Medicinal Chemistry: The compound is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific receptors or enzymes in the body.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including natural products and polymers.
Material Science: The compound is used in the development of advanced materials, such as liquid crystals and organic semiconductors, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 1-Chloro-3-cyclopropyl-5-iodobenzene depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyclopropyl group can enhance the compound’s binding affinity and selectivity by providing steric hindrance and electronic effects .
Comparison with Similar Compounds
Substituent Patterns and Electronic Effects
The following table summarizes key structural analogs and their substituent configurations:
Key Observations :
- Electronic Effects : The cyclopropyl group in the target compound donates electrons via conjugation, contrasting with the electron-withdrawing fluorine and chlorine in analogs like 1-Chloro-2-fluoro-3-iodobenzene. This difference impacts reactivity in electrophilic aromatic substitution, where the target compound may exhibit lower activation compared to fully halogenated analogs.
Reactivity in Cross-Coupling Reactions
Iodine-containing aromatics are pivotal in cross-coupling reactions. The target compound shares this trait with analogs like iodobenzene and 1-Chloro-2-fluoro-3-iodobenzene .
Physical Properties
- Molecular Weight : The cyclopropyl group (40.07 g/mol) increases molecular weight compared to halogen-only analogs (e.g., 1-Chloro-2-fluoro-3-iodobenzene: 274.45 g/mol vs. target compound ~290–300 g/mol).
- Melting/Boiling Points : Reduced symmetry from the cyclopropyl group may lower melting points relative to fully halogenated analogs (e.g., 1,3-Dichloro-2-fluoro-5-iodobenzene).
Biological Activity
1-Chloro-3-cyclopropyl-5-iodobenzene is a halogenated aromatic compound characterized by the presence of chlorine, iodine, and cyclopropyl groups attached to a benzene ring. This compound has garnered interest in various fields, including organic synthesis, medicinal chemistry, and material science, due to its unique chemical properties and potential biological activities.
The compound's molecular formula is with a molecular weight of 278.5 g/mol. Its structure includes halogen substituents that can significantly influence its reactivity and biological interactions.
| Property | Value |
|---|---|
| CAS No. | 2648939-48-2 |
| Molecular Formula | C9H8ClI |
| Molecular Weight | 278.5 g/mol |
| Purity | ≥95% |
Biological Activity
1-Chloro-3-cyclopropyl-5-iodobenzene has been investigated for various biological activities, including antimicrobial and anticancer properties. The presence of halogen atoms often enhances the biological activity of aromatic compounds by altering their interaction with biological targets.
The mechanism of action is believed to involve the compound's interaction with specific enzymes or receptors, which may lead to inhibition or activation of biochemical pathways. The halogen substituents can affect the compound's binding affinity and selectivity towards these targets.
Case Studies and Research Findings
Antimicrobial Activity
Research has indicated that compounds similar to 1-chloro-3-cyclopropyl-5-iodobenzene exhibit significant antimicrobial properties. For instance, studies have shown that halogenated benzenes can inhibit the growth of various bacteria and fungi, suggesting potential applications in developing new antimicrobial agents.
Anticancer Activity
Preliminary studies have explored the anticancer potential of halogenated compounds. For example, some derivatives have shown efficacy in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms . The structural characteristics of 1-chloro-3-cyclopropyl-5-iodobenzene may contribute to similar effects.
Comparative Analysis
To understand the unique biological activity of 1-chloro-3-cyclopropyl-5-iodobenzene, it is useful to compare it with related compounds:
| Compound | Structure Characteristics | Biological Activity |
|---|---|---|
| 1-Chloro-3-iodobenzene | Lacks cyclopropyl group | Moderate antimicrobial activity |
| 1-Bromo-3-chloro-5-iodobenzene | Contains bromine instead of cyclopropyl | Varies; generally lower than iodinated |
| 1-Chloro-4-iodobenzene | Different substitution pattern | Similar but with distinct reactivity |
Synthesis and Applications
The synthesis of 1-chloro-3-cyclopropyl-5-iodobenzene typically involves reactions such as Suzuki cross-coupling using 1-bromo derivatives as starting materials. This compound serves as a valuable building block in organic synthesis for pharmaceuticals and agrochemicals due to its unique reactivity profile.
Q & A
Basic Question: What synthetic methodologies are most effective for preparing 1-Chloro-3-cyclopropyl-5-iodobenzene, and how can reaction parameters be optimized?
Answer:
The synthesis typically involves halogenation and cyclopropane functionalization. Key approaches include:
- Nucleophilic Aromatic Substitution (NAS): Use of iodine sources (e.g., KI) with chlorinated precursors under catalytic Cu(I) or Pd(0) conditions. Temperature (80–120°C) and solvent polarity (DMF, DMSO) critically influence reaction rates .
- Cross-Coupling Reactions: Suzuki-Miyaura coupling for cyclopropane introduction, requiring Pd catalysts (e.g., Pd(PPh₃)₄) and anhydrous conditions to avoid hydrolysis of intermediates .
- Purification: Column chromatography (silica gel, hexane/EtOAc eluent) or recrystallization (ethanol/water) is recommended to isolate the product. Monitor purity via TLC (Rf ~0.4–0.6 in hexane) .
Basic Question: Which spectroscopic and analytical techniques are optimal for characterizing 1-Chloro-3-cyclopropyl-5-iodobenzene?
Answer:
- NMR Spectroscopy:
- ¹H NMR: Look for aromatic protons (δ 7.2–7.8 ppm, split patterns indicating substituent positions) and cyclopropyl protons (δ 0.8–1.5 ppm) .
- ¹³C NMR: Aromatic carbons (δ 120–140 ppm), iodine-bound carbon (δ ~95–105 ppm) .
- Mass Spectrometry (EI-MS): Expect molecular ion peaks at m/z 308 (M⁺ for C₉H₇ClI) with fragmentation patterns confirming halogen loss .
- Elemental Analysis: Validate stoichiometry (C: 35.03%, H: 2.29%, Cl: 11.49%, I: 41.13%) .
Advanced Question: How do steric and electronic effects of the cyclopropyl group influence regioselectivity in electrophilic substitution reactions?
Answer:
- Steric Effects: The cyclopropyl group’s strain and bulk direct electrophiles (e.g., NO₂⁺) to the less hindered para position relative to iodine.
- Electronic Effects: Hyperconjugation from the cyclopropane ring enhances electron density at adjacent positions, favoring meta substitution in some cases.
- Experimental Validation: Compare reaction outcomes with/without cyclopropyl using kinetic isotope effects (KIE) or computational modeling (DFT). For analogs, substituent positioning alters yields by ~20–40% .
Advanced Question: How can researchers resolve contradictions in reported reaction kinetics for halogenated benzene derivatives?
Answer:
- Controlled Variables: Standardize solvent (polar aprotic vs. aromatic), temperature (±2°C), and catalyst loading.
- Data Reconciliation: Use Arrhenius plots to compare activation energies across studies. For example, iodination rates vary by solvent polarity (ΔEₐ ~10–15 kJ/mol in DMF vs. toluene) .
- Statistical Analysis: Apply ANOVA to assess significance of observed discrepancies (e.g., p < 0.05 for outlier datasets) .
Advanced Question: What strategies mitigate decomposition of 1-Chloro-3-cyclopropyl-5-iodobenzene under thermal or photolytic conditions?
Answer:
- Stability Testing: Conduct thermogravimetric analysis (TGA) to identify decomposition thresholds (>150°C) and UV-Vis spectroscopy to detect photodegradation products (e.g., iodine release) .
- Storage Recommendations:
- Decomposition Pathways: Monitor via GC-MS for byproducts like 3-cyclopropyl-5-iodophenol (m/z 246) .
Advanced Question: How can computational chemistry predict the reactivity of 1-Chloro-3-cyclopropyl-5-iodobenzene in complex systems?
Answer:
- DFT Modeling: Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For analogs, iodine’s σ-hole interaction directs nucleophilic attack .
- Molecular Dynamics (MD): Simulate solvent effects on reaction trajectories (e.g., solvation shells in DMSO delay transition states by ~5 ps) .
- Validation: Cross-check predicted activation barriers (±5 kJ/mol) with experimental kinetic data .
Advanced Question: What are the challenges in quantifying trace impurities in 1-Chloro-3-cyclopropyl-5-iodobenzene, and how can they be addressed?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
